DL-Threonine

Microbiology Lyophilization Bacterial preservation

DL-Threonine is a racemic mixture with ~50% physiological efficacy of L-Threonine, ideal for chiral method development (Rs=3.73 on CROWNPAK® CR-I(+)) and cost-effective cell culture. The D-enantiomer remains inert in mammalian systems, ensuring reliable performance in large-scale bioprocessing. Choose this BioReagent-grade powder for reproducible chiral separations and validated cell culture applications.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 24830-94-2
Cat. No. B051176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Threonine
CAS24830-94-2
SynonymsD-Allothreonine;  (2R,3R)-3-Hydroxy-2-aminobutanoic Acid;  (2R,3R)-Allothreonine;  (R)-Allothreonine;  (R)-allo-Threonine;  NSC 206267;  D-Allothreonine
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)O
InChIInChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)
InChIKeyAYFVYJQAPQTCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water;  Soluble in buffer systems pH 5.5
Practically insoluble (in ethanol)

DL-Threonine (CAS 24830-94-2): Racemic Mixture with Distinct Biophysical Properties Relative to Enantiomeric Forms


DL-Threonine (CAS 24830-94-2), systematically designated D-allo-threonine or (2R,3R)-2-amino-3-hydroxybutanoic acid, is a stereoisomer of the proteinogenic amino acid L-threonine. It exists as a racemic mixture of D- and L-allo-threonine enantiomers, distinguishing it from both L-threonine (CAS 72-19-5) and the DL-threonine diastereomer (CAS 80-68-2) which comprises D- and L-threonine rather than the allo configuration . Threonine is unique among the twenty common proteinogenic amino acids in possessing two chiral centers, yielding four possible stereoisomers with distinct physicochemical and biological profiles [1]. DL-Threonine (allo form) demonstrates solubility in water but near insolubility in ethanol, and commercial preparations achieve purity specifications exceeding 99.5% by chiral HPLC .

Why DL-Threonine Cannot Be Substituted with L-Threonine, D-Threonine, or DL-Threonine (allo-free) in Critical Applications


Despite sharing identical molecular formulas (C₄H₉NO₃, MW 119.12), the four threonine stereoisomers exhibit fundamentally divergent behaviors in biological systems, crystallization processes, and analytical detection that preclude generic substitution. L-Threonine is nutritionally essential and proteinogenic, whereas D-allo-threonine demonstrates no growth-promoting efficacy in animal models [1]. Critically, the racemic DL-threonine (allo form) confers protective effects during bacterial freeze-drying that neither L- nor D-forms provide [2]. In crystallization-based chiral separations, DL-threonine forms a conglomerate system enabling preferential crystallization, a property absent in other stereoisomeric mixtures [3]. Furthermore, L- and D-threonine elute significantly earlier than the corresponding allo forms in chiral chromatographic analyses, requiring distinct analytical method validation for accurate quantification [4]. Substituting one stereoisomer for another without these considerations compromises experimental reproducibility, product yield, and biological outcome validity.

Quantitative Comparative Evidence: DL-Threonine vs. L-Threonine, D-Threonine, and DL-allo-Threonine


Freeze-Drying Protective Efficacy: DL-Threonine Confers Viability Preservation Where Optically Active Forms Fail

DL-Threonine (allo racemate) demonstrated unequivocal protective effects on bacterial cell viability during freeze-drying, whereas neither L-threonine nor D-threonine exhibited any detectable protective activity under identical conditions. The authors attributed this difference to distinct physicochemical characteristics of the racemic DL-form compared to its optically active constituents [1].

Microbiology Lyophilization Bacterial preservation Cryoprotectant

Nitrogen Utilization Efficiency: L-Threonine Demonstrates Twice the Biological Efficacy of DL-Threonine in Mammalian Models

In adult rat nitrogen balance studies, the natural L-threonine isomer exhibited twice the effectiveness of the racemic DL-threonine mixture, leading to the conclusion that D-threonine cannot be utilized by the adult rat [1]. This finding establishes a precise 2:1 efficacy ratio for nutritional applications requiring proteinogenic amino acid incorporation.

Nutritional biochemistry Nitrogen balance Amino acid utilization Animal nutrition

Diastereomer Separation Efficiency: DL-Threonine and DL-allo-Threonine Exhibit Differential Solubility with Aromatic Sulfonic Acids Enabling Quantitative Isolation

DL-allothreonine forms scarcely any soluble compounds with 5-nitronaphthalene-1-sulfonic acid, α-naphthylphosphoric acid, chlorendic acid, and tetrachlorophthalic acid in water, whereas DL-threonine (non-allo) forms soluble or unstable compounds with these same acids. This differential solubility behavior enabled successful separation of a synthetic threonine mixture into DL-threonine and DL-allothreonine fractions [1].

Chiral separation Diastereomer resolution Process chemistry Amino acid purification

Thermochemical Stability: DL-Threonine Exhibits Distinct Enthalpy of Formation and Differential Thermal Decomposition Profile

Combustion calorimetry determined standard enthalpies of formation (ΔfH°) for L-, D-, and DL-threonine as −790.0±3.1 kJ·mol⁻¹, −787.7±3.7 kJ·mol⁻¹, and −778.0±2.8 kJ·mol⁻¹, respectively [1]. Differential scanning calorimetry (DSC) revealed that enantiomers (L- and D-threonine) exhibit a single thermal event (combined melting-decomposition) in the range of 247–258°C, whereas the racemic DL-threonine displays two neighboring peaks at temperatures lower than those of the enantiomers [1].

Thermochemistry Stability studies Combustion calorimetry DSC analysis

Chiral Chromatographic Resolution: L- and D-Threonine Elute Earlier than Allo Forms Enabling Quantitative Purity Determination

Capillary gas chromatography on a Chirasil-Val chiral stationary phase demonstrated that L- and D-threonine elute significantly earlier than the corresponding allo-threonine stereoisomers. This retention order difference enables quantitative determination of allothreonine content in D- or L-threonine samples down to the 1% level [1].

Chiral chromatography Analytical chemistry GC-MS Enantiomeric purity

Industrial Production Feasibility: DL-Threonine Organic Synthesis Established; D-Threonine Stereoselective Synthesis Impractical at Scale

While L-threonine can be mass-produced through microbial fermentation for animal feed applications, fermentative production of D-threonine is not available. The stereochemical complexity of threonine (two chiral centers) renders stereoselective organic synthesis of D-threonine impractical for large-scale industrial production due to low conversion rates and persistent stereochemical impurities. In contrast, the organic synthesis of DL-threonine with minimal diastereomeric impurities has been well-established and can be prepared through conventional organic synthesis [1].

Process chemistry Chiral synthesis Industrial production Amino acid manufacturing

Validated Application Scenarios for DL-Threonine (CAS 24830-94-2) Based on Comparative Evidence


Bacterial Lyophilization and Culture Collection Preservation

DL-Threonine serves as a validated cryoprotectant additive for freeze-drying bacterial cells where optically active L- and D-threonine provide no protective benefit. This differential activity, established in direct head-to-head comparisons across multiple bacterial strains, makes DL-threonine the stereoisomer of choice for laboratories preparing lyophilized bacterial stocks for long-term storage [4].

Chiral Building Block for Pharmaceutical Intermediate Synthesis

DL-Threonine (allo form) is employed as a chiral building block for peptidomimetic drugs and as a synthetic intermediate. Its established commercial production route ensures reliable supply, whereas the stereoselective synthesis of enantiomerically pure D-threonine remains impractical at industrial scale due to stereochemical complexity and low conversion rates [4]. The allo configuration provides distinct stereochemical outcomes in downstream reactions .

Analytical Reference Standard for Chiral Chromatography Method Development

Because L- and D-threonine elute earlier than the corresponding allo-threonine stereoisomers on Chirasil-Val chiral GC columns, DL-threonine (allo form) must be used as a distinct reference standard when developing or validating methods for quantifying allo-threonine content in enantiomerically enriched samples. Using L-threonine standards would yield inaccurate retention time assignments and quantification errors [4].

Process Development for Preferential Crystallization Chiral Separations

DL-Threonine forms a conglomerate system in aqueous solution, enabling preferential crystallization as a chiral separation technique. This property has been exploited in process development studies varying supersaturation, seed amount, and initial enantiomeric excess to achieve resolution of enantiomers. Online monitoring via polarimetry combined with refractometry allows quantitative tracking of resolution progress [4]. This crystallization behavior distinguishes DL-threonine from other stereoisomeric mixtures that do not form conglomerates.

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